molecular formula C18H28Cl2Zr-2 B15342653 3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride

3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride

Cat. No.: B15342653
M. Wt: 406.5 g/mol
InChI Key: BFDGMHAGVDUDCA-UHFFFAOYSA-L
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Description

3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride is an organometallic compound that features a zirconium atom coordinated to two 3-methyl-1-propylcyclopenta-1,3-diene ligands and two chloride ions. This compound is part of the metallocene family, which are known for their stability and catalytic properties. Metallocenes, including those of zirconium, have been extensively studied for their applications in catalysis, particularly in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride typically involves the reaction of zirconium tetrachloride with 3-methyl-1-propylcyclopenta-1,3-diene in the presence of a reducing agent. One common method is the use of sodium or potassium as the reducing agent in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides or other higher oxidation state species.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium complexes.

    Substitution: The chloride ligands can be substituted with other anions or neutral ligands, such as phosphines or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Ligand exchange reactions can be facilitated by the use of coordinating solvents or by heating the reaction mixture.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium dioxide, while substitution reactions can produce a variety of zirconium complexes with different ligands.

Scientific Research Applications

3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride has several scientific research applications:

    Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.

    Material Science: The compound is studied for its potential use in the synthesis of advanced materials with unique properties.

    Organometallic Chemistry: It serves as a model compound for studying the reactivity and bonding of metallocenes.

    Biological Applications: Research is ongoing to explore its potential use in medicinal chemistry, although its applications in this field are still in the early stages.

Mechanism of Action

The mechanism of action of 3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride in catalysis involves the coordination of the zirconium center to the substrate, followed by the activation of the substrate through electron transfer or bond formation. The cyclopentadienyl ligands stabilize the zirconium center and facilitate the formation of reactive intermediates. The chloride ligands can be displaced by the substrate or other ligands, allowing for the catalytic cycle to proceed.

Comparison with Similar Compounds

Similar Compounds

    Bis(cyclopentadienyl)zirconium dichloride: This compound is similar in structure but lacks the methyl and propyl substituents on the cyclopentadienyl rings.

    Bis(pentamethylcyclopentadienyl)zirconium dichloride: This compound features pentamethylcyclopentadienyl ligands, which provide greater steric bulk and electronic effects compared to 3-Methyl-1-propylcyclopenta-1,3-diene.

Uniqueness

3-Methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride is unique due to the presence of the methyl and propyl substituents, which can influence the reactivity and selectivity of the compound in catalytic reactions. These substituents can also affect the solubility and stability of the compound, making it suitable for specific applications where other metallocenes may not be as effective.

Properties

Molecular Formula

C18H28Cl2Zr-2

Molecular Weight

406.5 g/mol

IUPAC Name

3-methyl-1-propylcyclopenta-1,3-diene;zirconium;dichloride

InChI

InChI=1S/2C9H14.2ClH.Zr/c2*1-3-4-9-6-5-8(2)7-9;;;/h2*5,7H,3-4,6H2,1-2H3;2*1H;/p-2

InChI Key

BFDGMHAGVDUDCA-UHFFFAOYSA-L

Canonical SMILES

CCCC1=CC(=CC1)C.CCCC1=CC(=CC1)C.[Cl-].[Cl-].[Zr]

Origin of Product

United States

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